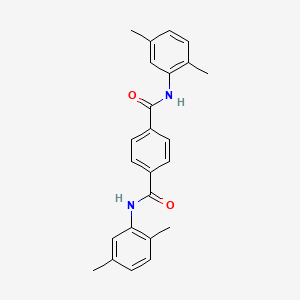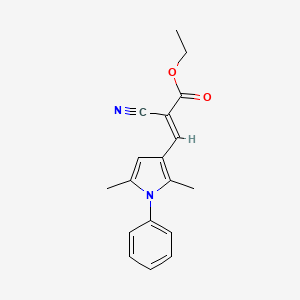![molecular formula C18H20ClNOS B5755468 3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide](/img/structure/B5755468.png)
3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)thio]-N-(4-isopropylphenyl)propanamide, commonly known as CPIP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. CPIP is a thioamide derivative that exhibits unique properties and has been extensively studied for its mechanism of action and biochemical effects.
作用机制
CPIP has been shown to modulate the activity of TRPV1 channels, which are involved in the transmission of pain signals. CPIP acts as a competitive antagonist of TRPV1 channels, blocking their activity and reducing pain signaling. Additionally, CPIP has been shown to have an allosteric effect on TRPV1 channels, further modulating their activity.
Biochemical and Physiological Effects:
CPIP has been shown to reduce pain signaling in animal models, making it a potential candidate for the development of new pain medications. Additionally, CPIP has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in response to injury or infection.
实验室实验的优点和局限性
CPIP has several advantages for use in laboratory experiments. It is a highly specific and potent TRPV1 antagonist, making it a valuable tool for studying pain signaling pathways. However, CPIP has limited solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
未来方向
There are several future directions for the study of CPIP. One potential application is in the development of new pain medications that target TRPV1 channels. Additionally, CPIP could be used in the study of other ion channels and their role in pain signaling pathways. Further research is needed to fully understand the mechanism of action and potential applications of CPIP.
合成方法
The synthesis of CPIP involves the reaction of 4-chlorobenzenethiol with 4-isopropylaniline in the presence of a base, followed by the addition of 3-bromopropionyl chloride. The resulting product is then purified using column chromatography to obtain CPIP in its pure form.
科学研究应用
CPIP has been widely used in scientific research due to its potential applications in various fields. It has been studied for its effects on the nervous system, specifically its ability to modulate the activity of TRPV1 channels. CPIP has also been used in the study of pain signaling pathways and the development of new pain medications.
属性
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(4-propan-2-ylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNOS/c1-13(2)14-3-7-16(8-4-14)20-18(21)11-12-22-17-9-5-15(19)6-10-17/h3-10,13H,11-12H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDBREONKKVRHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorophenyl)sulfanyl]-N-[4-(propan-2-yl)phenyl]propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

methanone](/img/structure/B5755394.png)
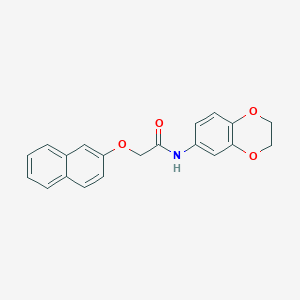
![2-methyl-N-({[4-(propionylamino)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5755404.png)


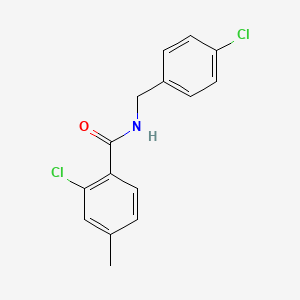

![methyl 2-[(cyclopropylcarbonyl)amino]-5-methyl-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5755445.png)
![N-(4-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5755457.png)
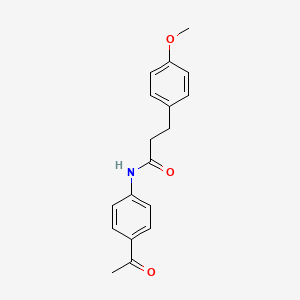
![N-cycloheptylnaphtho[2,1-b]furan-2-carboxamide](/img/structure/B5755486.png)
![2-(4-{[(3-mercapto-4H-1,2,4-triazol-4-yl)amino]methyl}-2-methoxyphenoxy)acetamide](/img/structure/B5755490.png)
